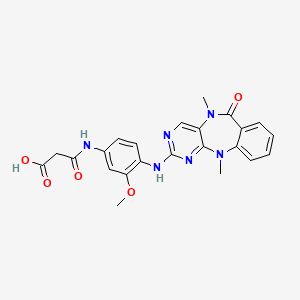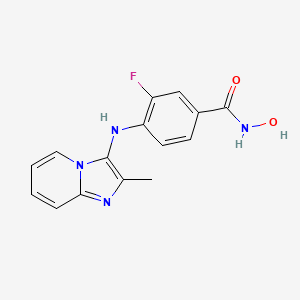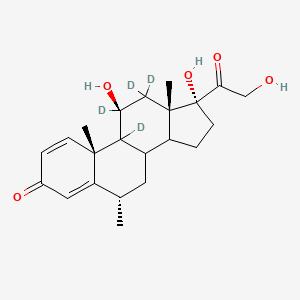
6-Alpha-Methyl-Prednisolone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Alpha-Methyl-Prednisolone-d4 is a deuterated labeled version of 6-Alpha-Methyl-Prednisolone. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Méthodes De Préparation
The preparation of 6-Alpha-Methyl-Prednisolone-d4 involves several synthetic routes and reaction conditions. One common method starts with the etherification of a compound, followed by methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . These steps are carefully controlled to ensure the correct incorporation of deuterium atoms into the final product. Industrial production methods often involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .
Analyse Des Réactions Chimiques
6-Alpha-Methyl-Prednisolone-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, bromine, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can lead to the formation of deuterated alcohols .
Applications De Recherche Scientifique
6-Alpha-Methyl-Prednisolone-d4 has a wide range of scientific research applications. In chemistry, it is used as a tracer for studying reaction mechanisms and kinetics. In biology, it helps in understanding metabolic pathways and enzyme activities. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of corticosteroids. Additionally, it has applications in the pharmaceutical industry for drug development and quality control .
Mécanisme D'action
The mechanism of action of 6-Alpha-Methyl-Prednisolone-d4 is similar to that of its non-deuterated counterpart. It binds to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The binding of the compound to the receptor mediates changes in gene expression, leading to multiple downstream effects over hours to days .
Comparaison Avec Des Composés Similaires
6-Alpha-Methyl-Prednisolone-d4 is unique due to the incorporation of deuterium atoms, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include 6-Alpha-Methyl-Prednisolone, prednisolone, and methylprednisolone. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and metabolic stability .
Propriétés
Formule moléculaire |
C22H30O5 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(6S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17-,19?,20-,21-,22-/m0/s1/i10D2,17D,19D |
Clé InChI |
VHRSUDSXCMQTMA-FCSTWSDUSA-N |
SMILES isomérique |
[2H][C@@]1(C([C@]2(C(CC[C@@]2(C(=O)CO)O)C3C1([C@]4(C=CC(=O)C=C4[C@H](C3)C)C)[2H])C)([2H])[2H])O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
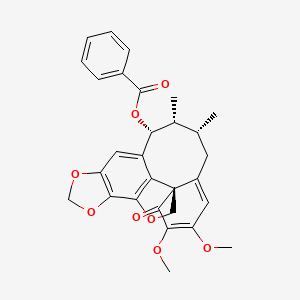
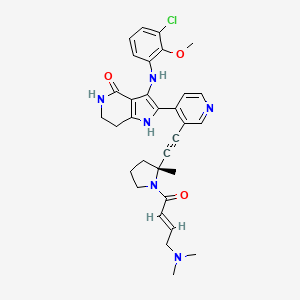
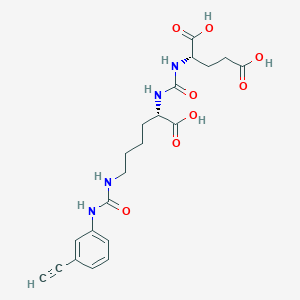
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
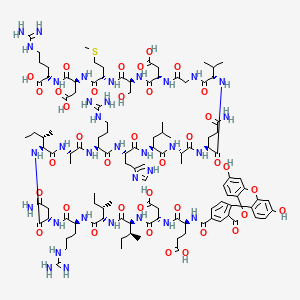
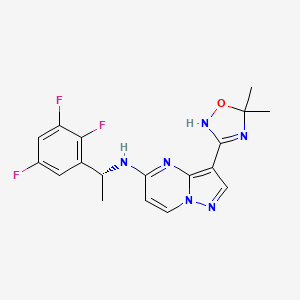
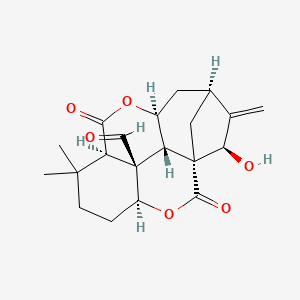
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
